

A Comparative Guide to the Published Data on GSK3368715

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK3368715

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available data on **GSK3368715**, a first-in-class, reversible inhibitor of type I protein arginine methyltransferases (PRMTs). The information is compiled from preclinical studies and a Phase 1 clinical trial to aid researchers in evaluating its performance and potential applications.

Executive Summary

GSK3368715 is a potent inhibitor of type I PRMTs, including PRMT1, 3, 4, 6, and 8.^[1]

Preclinical studies demonstrated its anti-proliferative activity in a wide range of cancer cell lines and tumor growth inhibition in animal models.^[2] However, a Phase 1 clinical trial in patients with advanced solid tumors was terminated prematurely due to a higher-than-expected incidence of thromboembolic events (TEEs), limited target engagement at tolerated doses, and a lack of clinical efficacy.^{[3][4]}

Data Presentation

In Vitro Activity

Table 1: Inhibitory Activity of **GSK3368715** against Type I PRMTs

PRMT Isoform	IC50 (nM)
PRMT1	3.1
PRMT3	48
PRMT4	1148
PRMT6	5.7
PRMT8	1.7

Source: Data compiled from publicly available research.[2]

Table 2: Anti-proliferative Activity of **GSK3368715** in Cancer Cell Lines

Cell Line	Cancer Type	Response	gIC50 (nM)
Toledo	Diffuse Large B-cell Lymphoma	Cytotoxic	59
OCI-Ly1	Diffuse Large B-cell Lymphoma	Cytostatic	-
Various	12 different tumor types	>50% growth inhibition in the majority	-

Source: Data from in vitro studies on 249 cancer cell lines.[2]

In Vivo Activity

Table 3: Anti-tumor Efficacy of **GSK3368715** in Xenograft Models

Xenograft Model	Cancer Type	Dose (mg/kg)	Tumor Growth Inhibition
Toledo	Diffuse Large B-cell Lymphoma	>75	Tumor regression
BxPC3	Pancreatic Adenocarcinoma	150	78%
BxPC3	Pancreatic Adenocarcinoma	300	97%
Clear Cell Renal Carcinoma	-	150	98%
Triple-Negative Breast Cancer	-	150	85%
Pancreatic Adenocarcinoma (PDX)	-	300	>90% in a subset

Source: Data from in vivo preclinical studies.[\[2\]](#)

Clinical Trial Data (Phase 1, NCT03666988)

Table 4: Key Findings from the Phase 1 Clinical Trial of **GSK3368715**

Parameter	Finding
Safety	Higher-than-expected incidence of thromboembolic events (TEEs); 9 of 31 patients experienced TEEs.[3][5]
	Dose-limiting toxicities reported in 25% (3/12) of patients at the 200 mg dose.[3][5]
Efficacy	Best response was stable disease in 29% (9/31) of patients.[3][5]
	Lack of observed clinical efficacy led to early study termination.[3][5]
Pharmacokinetics	Maximum plasma concentration reached within 1 hour post-dosing.[3][5]
Pharmacodynamics	Target engagement observed in blood, but was modest and variable in tumor biopsies at 100 mg.[3][5]

Source: Published results from the terminated Phase 1 study.[3][5]

Experimental Protocols

In Vitro Enzyme Inhibition Assay

A biochemical assay was likely used to determine the IC₅₀ values of **GSK3368715** against purified recombinant human PRMT enzymes. The assay would typically involve incubating the enzyme with its substrates, S-adenosyl-L-methionine (SAM) and a methyl-acceptor protein or peptide, in the presence of varying concentrations of **GSK3368715**. The enzyme activity would be measured by quantifying the amount of methylated product formed, often using a radiolabeled methyl group from SAM or through antibody-based detection methods.

Cell Proliferation Assay

The anti-proliferative effects of **GSK3368715** were assessed across a panel of cancer cell lines. A common method for this is the use of a colorimetric or fluorometric assay that measures cell viability, such as the MTT or CellTiter-Glo® assay. Cells would be seeded in

multi-well plates and treated with a range of **GSK3368715** concentrations for a specified period (e.g., 72 hours). The concentration at which 50% of cell growth is inhibited (GI₅₀) is then calculated.

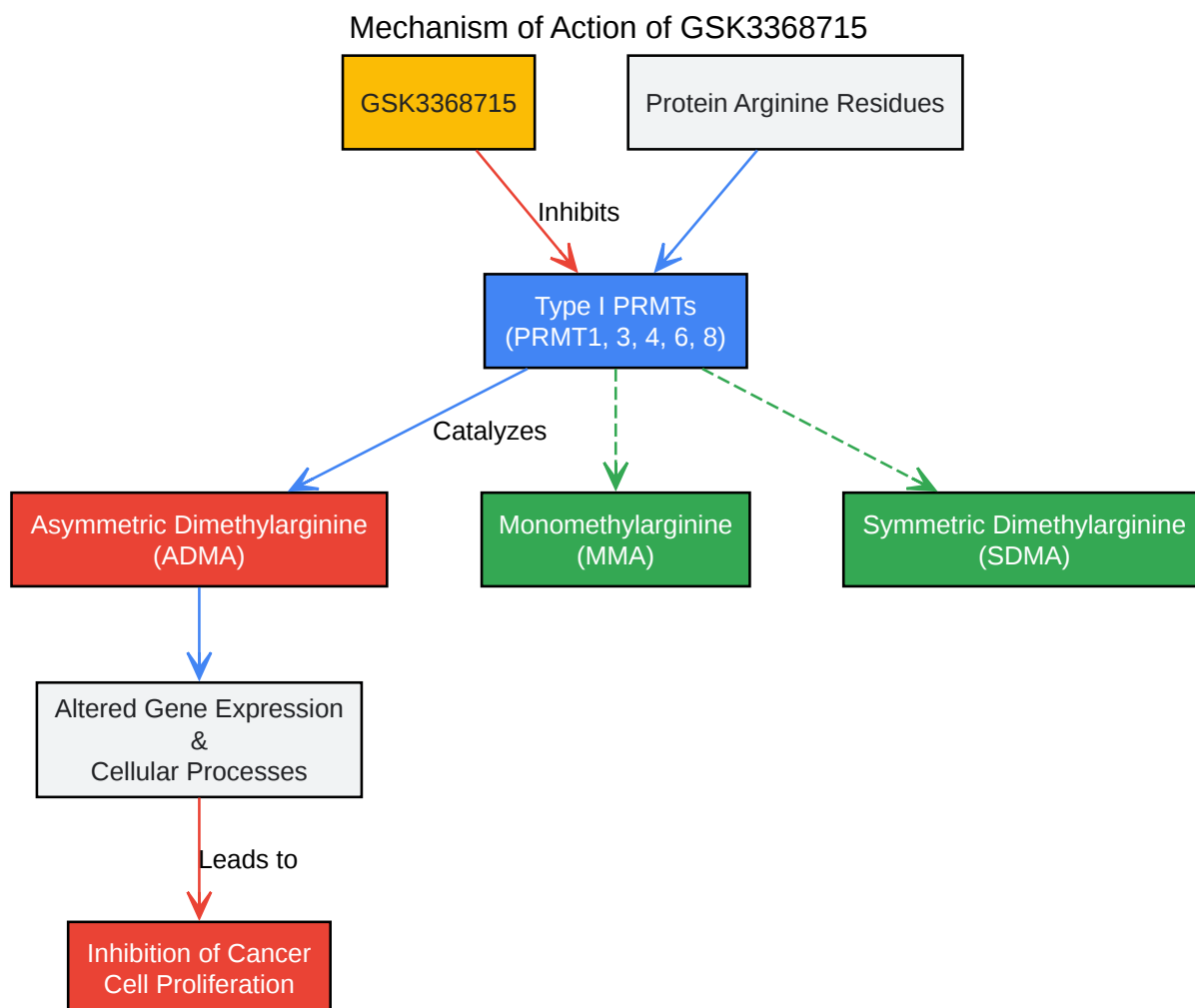
In Vivo Xenograft Studies

Human cancer cell lines were implanted into immunocompromised mice to generate tumor xenografts. Once tumors reached a specified size, mice were treated with **GSK3368715** orally at various doses. Tumor volume was measured regularly to assess the anti-tumor activity. At the end of the study, tumors could be excised for further pharmacodynamic analysis.

Phase 1 Clinical Trial (NCT03666988)

This was a dose-escalation study in adult patients with advanced solid tumors.^{[3][5][6]} The primary objectives were to evaluate the safety, tolerability, and pharmacokinetics of **GSK3368715**.^[7] Patients received escalating oral doses of the drug once daily.^{[3][5]} Safety was monitored through the assessment of adverse events, with a particular focus on thromboembolic events.^{[3][6]} Pharmacodynamic assessments included measuring target engagement in peripheral blood mononuclear cells and tumor biopsies.^[5]

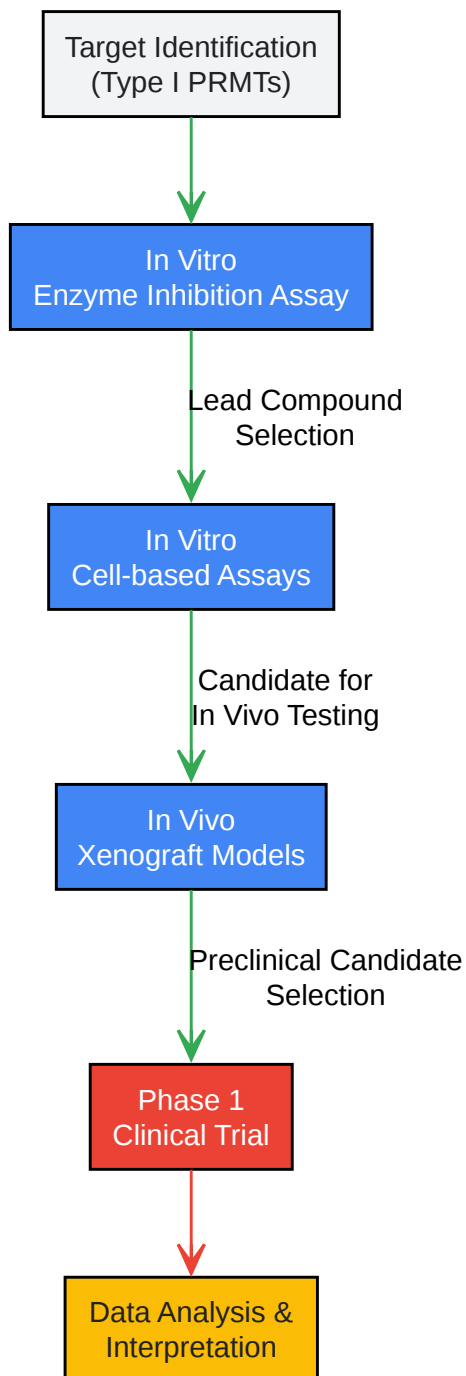
Mandatory Visualization



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Caption: Mechanism of action of **GSK3368715**.

General Experimental Workflow for Preclinical Evaluation



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Caption: Generalized preclinical drug development workflow.

Comparison with Alternatives

Direct comparisons with other Type I PRMT inhibitors in the same studies are limited in the public domain. However, some reports suggest that PRMT5 inhibitors (a Type II PRMT) have shown more encouraging clinical activity with a manageable safety profile.[5] For instance, the PRMT5 inhibitor JNJ-64619178 demonstrated a partial response rate of 13% in patients with adenoid cystic carcinoma.[5]

Furthermore, preclinical studies have indicated a synergistic effect when **GSK3368715** is combined with a PRMT5 inhibitor, suggesting a potential therapeutic strategy that warrants further investigation.[8][9]

Conclusion

The available data on **GSK3368715** present a mixed profile. While it demonstrates potent preclinical anti-tumor activity, the clinical development was halted due to safety concerns and a lack of efficacy at tolerated doses. This guide summarizes the key quantitative data and experimental context to help researchers make informed decisions regarding future studies or the development of similar molecules. The discrepancy between the promising preclinical data and the clinical outcome highlights the challenges in translating in vitro and in vivo findings to human subjects.

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- To cite this document: BenchChem. [A Comparative Guide to the Published Data on GSK3368715]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028135#reproducibility-of-published-data-on-gsk3368715]

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